tert-butylN-[5-(propan-2-yl)thiophen-2-yl]carbamate
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Overview
Description
tert-Butyl N-[5-(propan-2-yl)thiophen-2-yl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a thiophene ring substituted with a propan-2-yl group and a tert-butyl carbamate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-(propan-2-yl)thiophen-2-yl]carbamate typically involves the reaction of 5-(propan-2-yl)thiophene-2-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[5-(propan-2-yl)thiophen-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
tert-Butyl N-[5-(propan-2-yl)thiophen-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(propan-2-yl)thiophen-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiophene ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(propan-2-yl)carbamate: Similar structure but lacks the thiophene ring.
tert-Butyl N-[4-(propan-2-yl)thiophen-3-yl]carbamate: Similar structure with a different substitution pattern on the thiophene ring.
Uniqueness
tert-Butyl N-[5-(propan-2-yl)thiophen-2-yl]carbamate is unique due to the specific substitution pattern on the thiophene ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H19NO2S |
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Molecular Weight |
241.35 g/mol |
IUPAC Name |
tert-butyl N-(5-propan-2-ylthiophen-2-yl)carbamate |
InChI |
InChI=1S/C12H19NO2S/c1-8(2)9-6-7-10(16-9)13-11(14)15-12(3,4)5/h6-8H,1-5H3,(H,13,14) |
InChI Key |
RGWRRXNFRIQEIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(S1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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